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Compound of Interest

Compound Name: ZK824859

Cat. No.: B12284435 Get Quote

CAS Number: 2254001-81-3

This technical guide provides a comprehensive overview of ZK824859, a potent and selective

inhibitor of the urokinase plasminogen activator (uPA). The information is curated for

researchers, scientists, and professionals in drug development, with a focus on its mechanism

of action, available preclinical data, and the broader context of the uPA signaling pathway.

Core Compound Data
ZK824859 is a small molecule inhibitor targeting urokinase plasminogen activator, a serine

protease critically involved in tumorigenesis and metastasis.

Property Value Source

Molecular Formula C₂₂H₂₀F₂N₂O₄ [1]

Molecular Weight 414.40 g/mol [1][2]

CAS Number 2254001-81-3 [1][2]

Synonyms ZK-824859 [2]

Mechanism of Action

Potent and selective inhibitor

of urokinase plasminogen

activator (uPA)

[2]
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Quantitative Data
ZK824859 has demonstrated significant potency and selectivity for human uPA in enzymatic

assays. The following table summarizes the available inhibitory concentration (IC50) data.

Target Enzyme IC50 (nM) Species

uPA 79 Human

tPA 1580 Human

Plasmin 1330 Human

Data sourced from publicly available chemical supplier information.

In Vivo Efficacy
ZK824859 has shown efficacy in a preclinical model of autoimmune disease.

Animal Model Dosing Outcome

Chronic Mouse EAE 50 mg/kg, b.i.d.
Completely prevented the

development of the disease.

Chronic Mouse EAE 25 mg/kg and 10 mg/kg, b.i.d. No effect on clinical scores.

EAE: Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis. Data

sourced from publicly available information.

Experimental Protocols
While the specific, detailed experimental protocols for the generation of the above data for

ZK824859 are not available in the public domain, this section outlines standardized

methodologies typically employed for such investigations.

Urokinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a uPA inhibitor is a chromogenic or fluorogenic

substrate-based assay.
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Reagents and Materials:

Human recombinant urokinase (uPA)

Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a coumarin-based substrate)

Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

Test compound (ZK824859) dissolved in a suitable solvent (e.g., DMSO)

96-well microplate

Microplate reader

Procedure:

1. A solution of human uPA is pre-incubated with varying concentrations of ZK824859 in the

assay buffer in a 96-well plate.

2. The enzymatic reaction is initiated by the addition of the uPA substrate.

3. The plate is incubated at a controlled temperature (e.g., 37°C), and the change in

absorbance or fluorescence is monitored over time using a microplate reader.

4. The rate of substrate cleavage is calculated for each inhibitor concentration.

5. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by

50%, is determined by plotting the reaction rates against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model (General Protocol)
EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple

sclerosis.

Animals:
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Female C57BL/6 mice are commonly used for the chronic EAE model.

Induction of EAE:

1. Mice are immunized subcutaneously with an emulsion of a myelin antigen, such as Myelin

Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant

(CFA).

2. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of

pertussis toxin to facilitate the entry of inflammatory cells into the central nervous system.

Treatment:

ZK824859 would be formulated in a suitable vehicle for oral administration (e.g., gavage)

and administered to the treatment group, typically starting from the day of immunization

(prophylactic treatment) or upon the onset of clinical signs (therapeutic treatment). A

vehicle control group would receive the formulation without the active compound.

Clinical Assessment:

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of

0 to 5, where:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund state

Data Analysis:
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The mean clinical scores for the treatment and control groups are plotted over time to

assess the effect of the compound on disease severity and progression. Statistical

analysis is performed to determine the significance of the observed effects.

Urokinase Plasminogen Activator (uPA) Signaling
Pathway
ZK824859 exerts its effects by inhibiting the enzymatic activity of uPA, a central node in a

complex signaling cascade that promotes cell migration, invasion, and tissue remodeling. The

following diagram illustrates the core uPA signaling pathway.
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Caption: The uPA signaling pathway and the inhibitory action of ZK824859.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12284435?utm_src=pdf-body
https://www.benchchem.com/product/b12284435?utm_src=pdf-body-img
https://www.benchchem.com/product/b12284435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12284435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway Description: The inactive pro-enzyme, pro-uPA, is secreted into the extracellular

space where it can be activated to uPA. Active uPA binds to its receptor, uPAR, on the cell

surface. This binding localizes the proteolytic activity of uPA, which then converts plasminogen

to the broad-spectrum protease, plasmin. Plasmin, in turn, can degrade components of the

extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases

(MMPs), which further contribute to ECM degradation. This process is crucial for cell migration

and invasion.

Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as

integrins, to initiate intracellular signaling cascades. These pathways, including the FAK/Src,

Ras/MAPK, and PI3K/Akt pathways, regulate cellular processes like proliferation, survival, and

migration. ZK824859, by directly inhibiting the enzymatic activity of uPA, blocks the conversion

of plasminogen to plasmin, thereby attenuating both the proteolytic and signaling functions of

the uPA system.

Summary and Future Directions
ZK824859 is a potent and selective inhibitor of urokinase plasminogen activator with

demonstrated in vivo efficacy in a mouse model of EAE. The available data suggests its

potential as a therapeutic agent in diseases where uPA-mediated proteolysis and signaling are

pathogenic drivers, such as cancer and inflammatory disorders.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic

properties of ZK824859. The absence of publicly available, detailed primary research on this

compound limits a more in-depth analysis of its preclinical profile. Future publications detailing

its synthesis, comprehensive in vitro and in vivo characterization, and safety profile would be

invaluable for the scientific community and for advancing its potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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